Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-16-9(17-20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMKXCWXRJXHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478030-57-8 | |
| Record name | ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, in anticancer research. For instance:
- A study on related oxadiazole compounds demonstrated significant cytotoxic effects against glioblastoma cell lines, indicating that modifications in the oxadiazole structure can lead to enhanced anticancer properties .
- Another research effort focused on the synthesis of N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines showed promising results against various cancer cell lines with substantial growth inhibition percentages .
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. In vivo studies using genetically modified models indicated that certain derivatives of oxadiazoles could significantly lower glucose levels, suggesting that this compound might possess similar properties .
Material Science Applications
The unique chemical structure of this compound could also lend itself to applications in material science:
- Fluorescent Materials : Compounds with trifluoromethyl groups are often explored for their optical properties. The incorporation of such groups can enhance fluorescence and stability in various materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-(Trifluoromethyl)phenyl Substitution
The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly impacts physicochemical properties.
The 3-CF₃ isomer exhibits a lower similarity score (0.90) compared to the 4-CF₃ isomer (0.99) in computational analyses, suggesting distinct electronic profiles .
Substituent Effects: Trifluoromethyl vs. Other Electron-Withdrawing Groups
Replacing -CF₃ with other substituents alters reactivity and bioactivity:
The -CF₃ group provides a balance of lipophilicity and metabolic stability compared to smaller halogens (e.g., -F) or polar sulfonyl groups .
Core Heterocycle Modifications: Oxadiazole vs. Triazole
Replacing the 1,2,4-oxadiazole core with a triazole alters hydrogen-bonding capacity and stability:
Oxadiazoles generally exhibit higher thermal stability and oxidizing resistance than triazoles, making them preferable in high-temperature reactions .
Key Research Findings
- Synthetic Utility : The target compound is a key intermediate in synthesizing kinase inhibitors, as demonstrated in patents where it undergoes coupling with pyrazine derivatives .
- Similarity Analysis : Computational studies rank its similarity to other oxadiazole carboxylates between 0.84 (3-(4-fluorophenyl) analog) and 0.99 (3-(4-CF₃) analog) .
- Biological Relevance: Derivatives with -CF₃ substitution show enhanced binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Biological Activity
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H9F3N2O3
- CAS Number : 478030-57-8
- Molecular Weight : 288.21 g/mol
The compound features a trifluoromethyl group which is known to enhance biological activity by improving lipophilicity and metabolic stability.
This compound exhibits various mechanisms of action that contribute to its biological effects:
-
Anticancer Activity :
- Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 1.18 µM against HEPG2 liver cancer cells, indicating potent anticancer properties .
- The compound has been shown to inhibit key proteins involved in cancer cell proliferation, such as MDM2, which is a target for cancer therapy .
- Enzyme Inhibition :
Biological Activity Data
The following table summarizes the biological activities of this compound and related compounds:
Case Study 1: Anticancer Effects
In a study evaluating the anticancer potential of various oxadiazoles, this compound was found to significantly inhibit the growth of several cancer cell lines. The mechanism involved the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage in MCF-7 cells .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of alkaline phosphatase by oxadiazole derivatives. The compound showed promising results with an IC50 value indicating effective inhibition compared to established drugs. Molecular docking studies suggested strong binding affinity with the enzyme active site .
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclization of substituted amidoximes or through condensation reactions involving ethyl esters and nitriles. Key steps include:
- Cyclization : Reacting ethyl 3-(3-(trifluoromethyl)phenyl)carbamimidate with hydroxylamine under reflux in ethanol (60–80°C) to form the oxadiazole ring .
- Purification : Column chromatography (e.g., silica gel with 25% EtOAc in petroleum ether) achieves >95% purity . Critical factors :
- Temperature control to avoid side reactions (e.g., ester hydrolysis).
- Solvent polarity impacts crystallization efficiency.
| Reaction Step | Conditions | Yield |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 60–70% |
| Purification | Silica gel (25% EtOAc/PE) | 95% purity |
Q. How is the compound characterized structurally, and what analytical methods are essential?
- NMR Spectroscopy : and NMR confirm the trifluoromethyl group’s presence and phenyl substitution pattern .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHFNO, MW 286.21) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (if crystalline) .
Q. What preliminary biological activities are reported for this compound?
- Protein Binding : Studies on analogous oxadiazoles show binding to human serum albumin via hydrophobic interactions and hydrogen bonding .
- Enzyme Inhibition : Trifluoromethyl groups enhance affinity for enzymes like cytochrome P450, though specific IC values require further testing .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve scalability for in vivo studies?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 12 h) and improves yield by 10–15% .
- Flow Chemistry : Enables continuous production with real-time monitoring of intermediates . Challenges :
- Trifluoromethyl groups may complicate reaction kinetics due to electron-withdrawing effects.
- Scale-up purification requires transitioning from column chromatography to recrystallization.
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- SAR Analysis : Compare analogs with varied substituents (e.g., bromo vs. chloro at phenyl positions) to identify critical functional groups .
| Analog | Substituent | Bioactivity (IC, μM) |
|---|---|---|
| 3-Bromo | Br at C3 | 0.45 ± 0.02 |
| 3-Chloro | Cl at C3 | 1.20 ± 0.15 |
- Computational Docking : Predict binding modes to receptors (e.g., using AutoDock Vina) to rationalize activity differences .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability?
- In Vitro Assays : Incubate with liver microsomes to measure half-life ().
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the phenyl ring) . Key Finding : The CF group reduces oxidative metabolism by 40% compared to methyl analogs, enhancing plasma stability .
Q. What computational methods predict the compound’s physicochemical properties?
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (experimental LogP ~2.8) .
- Solubility Prediction : COSMO-RS simulations correlate with experimental solubility in DMSO (≥50 mg/mL) .
Methodological Guidance
Q. How to design experiments for assessing reactive intermediates during synthesis?
- TLC Monitoring : Track reaction progress using PE/EtOAc (1:1) with UV visualization .
- In Situ IR Spectroscopy : Detect transient intermediates (e.g., nitrile oxides) during cyclization .
Q. What protocols ensure reproducibility in biological assays?
Q. How to address low yields in ester functionalization reactions?
- Protecting Groups : Temporarily protect the oxadiazole ring with tert-butyl groups to prevent side reactions .
- Catalytic Systems : Employ Pd/C or Ni catalysts for selective coupling at the ester position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
